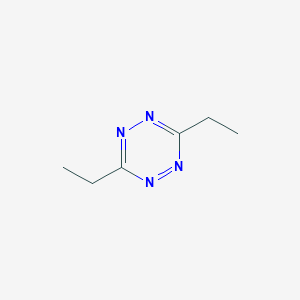
3,6-Diethyl-1,2,4,5-tetrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Diethyl-1,2,4,5-tetrazine is a derivative of 1,2,4,5-tetrazine, a heterocyclic compound containing four nitrogen atoms in a six-membered ring.
準備方法
The synthesis of 1,2,4,5-tetrazine, 3,6-diethyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with nitriles or amidines. The reaction conditions often require the presence of strong acids or bases and elevated temperatures to facilitate the formation of the tetrazine ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
化学反応の分析
3,6-Diethyl-1,2,4,5-tetrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the tetrazine ring into other nitrogen-containing heterocycles.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Cycloaddition: This compound is known for its ability to undergo inverse electron demand Diels-Alder reactions, forming multi-substituted pyridazines.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Biomedical Applications
One of the most notable applications of 3,6-Diethyl-1,2,4,5-tetrazine is in biomedical research. Its ability to undergo bioorthogonal reactions makes it a valuable tool in imaging and therapeutic applications.
- Bioorthogonal Chemistry :
- In Vivo Imaging :
High Energy Density Materials (HEDMs)
This compound has been explored as a high energy density material due to its nitrogen-rich structure.
- Energy Applications :
Material Science
The unique properties of this compound also lend themselves to applications in materials science.
- Polymer Chemistry :
Case Study 1: Imaging Applications
A study demonstrated the use of this compound in cellular microscopy. The compound was successfully conjugated with fluorescent dyes via bioorthogonal reactions to visualize live cell surface antigens with high specificity and minimal background signal .
Case Study 2: HEDM Performance
Research into the thermal stability and energy release profile of derivatives like BTATz showed that these compounds could decompose rapidly at elevated temperatures while releasing significant volumes of nitrogen gas. This property is particularly advantageous for applications in safety devices such as airbags .
Data Table: Summary of Applications
作用機序
The mechanism of action of 1,2,4,5-tetrazine, 3,6-diethyl- involves its ability to participate in cycloaddition reactions, particularly the inverse electron demand Diels-Alder reaction. This reaction allows the compound to form stable adducts with various dienophiles, making it useful for bioconjugation and material synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
類似化合物との比較
3,6-Diethyl-1,2,4,5-tetrazine can be compared with other tetrazine derivatives, such as:
1,2,3,4-Tetrazine: Differing in the position of nitrogen atoms, this compound has distinct chemical properties and reactivity.
1,2,3,5-Tetrazine: Another isomer with unique applications and reactivity patterns.
3,6-Diphenyl-1,2,4,5-tetrazine: A derivative with phenyl groups that exhibits different electronic and steric properties.
特性
CAS番号 |
13717-91-4 |
|---|---|
分子式 |
C6H10N4 |
分子量 |
138.17 g/mol |
IUPAC名 |
3,6-diethyl-1,2,4,5-tetrazine |
InChI |
InChI=1S/C6H10N4/c1-3-5-7-9-6(4-2)10-8-5/h3-4H2,1-2H3 |
InChIキー |
FJLNLVDWWLZFIP-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(N=N1)CC |
正規SMILES |
CCC1=NN=C(N=N1)CC |
同義語 |
3,6-Diethyl-1,2,4,5-tetrazine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















